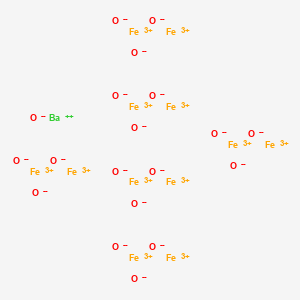
六方铁氧体
描述
Ferroxdure is a class of magnetic hexagonal iron-oxide compounds, primarily composed of barium hexaferrite (BaFe₁₂O₁₉). These compounds are known for their high coercivity and magnetic anisotropy, making them suitable for permanent magnet applications . Ferroxdure materials are characterized by their ferrimagnetic properties, which allow them to be magnetized and retain their magnetization, making them ideal for various industrial applications .
科学研究应用
Ferroxdure has a wide range of scientific research applications, including:
作用机制
Target of Action
Ferroxdure, also known as Barium hexaferrite, is a type of magnetic material . Its primary targets are the iron ions within its structure . These iron ions play a crucial role in the compound’s magnetic properties .
Mode of Action
Ferroxdure interacts with its targets, the iron ions, through a process known as ferrimagnetic coupling . This interaction leads to changes in the compound’s magnetic properties. For instance, when Ferroxdure is doped with other elements like Ir and Zn, it has been observed to couple ferrimagnetically . This replacement reduces the intrinsic axial anisotropy of the compound .
Biochemical Pathways
The primary pathway affected by Ferroxdure is the magnetic pathway. The compound’s interaction with its targets influences the magnetic moments of the iron ions . This, in turn, affects the compound’s magnetic properties, such as its saturation magnetization and coercivity .
Pharmacokinetics
It’s worth noting that the compound’s magnetic properties can be influenced by factors such as particle size and temperature , which could potentially impact its ‘bioavailability’ in a given system.
Result of Action
The result of Ferroxdure’s action is the manifestation of its magnetic properties. These properties can be harnessed for various applications, such as in the production of permanent magnets , and in electromagnetic interference shielding .
Action Environment
The action, efficacy, and stability of Ferroxdure can be influenced by environmental factors such as temperature . For instance, the compound’s magnetic properties can change with varying temperatures, affecting its performance in certain applications .
生化分析
Biochemical Properties
Ferroxdure plays a significant role in various biochemical reactions due to its unique magnetic properties. It interacts with enzymes, proteins, and other biomolecules through magnetic interactions. For instance, Ferroxdure can influence the activity of enzymes involved in electron transport chains by altering the magnetic fields around them. This interaction can enhance or inhibit enzyme activity, depending on the specific enzyme and the magnetic field strength .
Cellular Effects
Ferroxdure affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Ferroxdure can modulate the activity of ion channels in cell membranes, affecting the flow of ions into and out of cells. This can lead to changes in cell signaling and metabolic processes, ultimately impacting cell function .
Molecular Mechanism
The molecular mechanism of Ferroxdure involves its interaction with biomolecules at the molecular level. Ferroxdure can bind to specific proteins and enzymes, altering their conformation and activity. It can also inhibit or activate enzymes by changing the magnetic environment around them. Additionally, Ferroxdure can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferroxdure can change over time. Its stability and degradation can impact its long-term effects on cellular function. For instance, Ferroxdure may degrade over time, leading to a decrease in its magnetic properties and, consequently, its biochemical effects. Long-term studies have shown that Ferroxdure can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ferroxdure vary with different dosages in animal models. At low doses, Ferroxdure can enhance cellular function by modulating enzyme activity and gene expression. At high doses, Ferroxdure can have toxic or adverse effects, such as disrupting cell signaling pathways and causing oxidative stress. Threshold effects have been observed, where a specific dosage level leads to a significant change in cellular function .
Metabolic Pathways
Ferroxdure is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, Ferroxdure can influence the activity of enzymes involved in the citric acid cycle, leading to changes in the production of ATP and other metabolites. This can impact overall cellular metabolism and energy production .
Transport and Distribution
Ferroxdure is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect its localization and accumulation within cells. For instance, Ferroxdure can bind to transport proteins in the cell membrane, facilitating its entry into the cell. Once inside, Ferroxdure can be distributed to various cellular compartments, influencing its biochemical effects .
Subcellular Localization
The subcellular localization of Ferroxdure is crucial for its activity and function. Ferroxdure can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Ferroxdure can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Ferroxdure can be synthesized using several methods, including:
Conventional Ceramic Method: This involves mixing barium carbonate (BaCO₃) and iron oxide (Fe₂O₃) powders, followed by calcination at high temperatures (around 1200°C) to form barium hexaferrite.
Coprecipitation: In this method, barium and iron salts are precipitated together from an aqueous solution, followed by calcination to obtain the desired hexaferrite phase.
Hydrothermal Synthesis: This method involves the reaction of barium and iron salts in an aqueous solution under high pressure and temperature to form barium hexaferrite.
Industrial Production Methods: Industrial production of Ferroxdure typically involves the conventional ceramic method due to its simplicity and cost-effectiveness. The process includes:
- Mixing barium carbonate and iron oxide powders.
- Calcining the mixture at high temperatures to form barium hexaferrite.
- Milling the calcined product to achieve the desired particle size.
- Sintering the milled powder to enhance its magnetic properties .
化学反应分析
Types of Reactions: Ferroxdure primarily undergoes the following types of reactions:
Reduction: Reduction reactions can occur, where the iron in Ferroxdure is reduced to a lower oxidation state.
Substitution: Substitution reactions involve replacing iron ions in the Ferroxdure structure with other metal ions such as zinc, cobalt, or nickel.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and carbon monoxide (CO).
Substitution: Metal salts such as zinc chloride (ZnCl₂), cobalt chloride (CoCl₂), and nickel chloride (NiCl₂) are used for substitution reactions.
Major Products:
Oxidation: Higher oxidation state iron oxides.
Reduction: Lower oxidation state iron oxides.
Substitution: Substituted hexaferrite compounds with modified magnetic properties.
相似化合物的比较
Ferroxdure can be compared with other similar compounds such as:
Magnetite (Fe₃O₄): Magnetite is another iron oxide compound with ferrimagnetic properties, but it has lower coercivity and magnetic anisotropy compared to Ferroxdure.
Cobalt Ferrite (CoFe₂O₄): Cobalt ferrite has higher coercivity and magnetic anisotropy than Ferroxdure, but it is more expensive due to the presence of cobalt.
Nickel Ferrite (NiFe₂O₄): Nickel ferrite has similar magnetic properties to Ferroxdure but is less commonly used due to its higher cost.
Ferroxdure is unique due to its high coercivity, magnetic anisotropy, and cost-effectiveness, making it a preferred choice for many industrial applications .
属性
IUPAC Name |
barium(2+);iron(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.12Fe.19O/q+2;12*+3;19*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIMVBXZPJVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaFe12O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12047-11-9 | |
| Record name | Barium hexaferrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012047119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium dodecairon nonadecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of barium carbonate and diiron trioxide and sodium hydroxide and 10326-27-9 and 7782-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM HEXAFERRITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HT629NL8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of barium hexaferrite?
A1: The molecular formula of barium hexaferrite is BaFe12O19. Its molecular weight is 651.63 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize barium hexaferrite?
A2: Researchers frequently employ X-ray diffraction (XRD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] to identify the crystalline phase and determine the lattice parameters of barium hexaferrite. Fourier transform infrared (FT-IR) spectroscopy [, , ] helps analyze the vibrational modes of the chemical bonds present in the material, providing insights into its composition and structure. Scanning electron microscopy (SEM) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] provides information about the morphology, particle size, and distribution of barium hexaferrite. Transmission electron microscopy (TEM) [, , , ] offers higher resolution imaging, revealing details about the crystal structure and morphology at the nanoscale.
Q3: What are the common synthesis methods for barium hexaferrite?
A3: Several methods are used to synthesize barium hexaferrite, each offering advantages and disadvantages. The sol-gel method [, , , , , , , , , , , , , , , , , , , , , ] is popular due to its low processing temperature, good stoichiometric control, and ability to produce nanoparticles. Other methods include co-precipitation [, , , , , , , , , , , , , , , , , , , , , ], hydrothermal synthesis [, , , , , , , , , , , , , , , , , , ], solid-state reaction [, , , , , , , , , , , , , , , , , , ], and self-combustion [, , , , , , , , , , , , , , , , , ]. Researchers are also exploring innovative techniques like microwave-assisted synthesis [, , , , , , , , , ] and spark plasma sintering [].
Q4: How does the choice of synthesis method affect the properties of barium hexaferrite?
A4: The synthesis method significantly influences the particle size, morphology, and magnetic properties of barium hexaferrite. For instance, sol-gel and co-precipitation methods typically produce nanoparticles with higher coercivity compared to the conventional ceramic method []. The use of microwave heating during synthesis can lead to faster reaction rates, smaller particle sizes, and enhanced magnetic properties [].
Q5: What are the key magnetic properties of barium hexaferrite?
A5: Barium hexaferrite is a hard magnetic material characterized by high coercivity (resistance to demagnetization), high remanence (residual magnetism), and a large magnetocrystalline anisotropy (preference for magnetization along a specific crystallographic axis) [, , , , , , , ]. These properties make it suitable for applications such as permanent magnets, magnetic recording media, and microwave devices.
Q6: How can the magnetic properties of barium hexaferrite be tailored for specific applications?
A6: Doping with various metal ions, such as cobalt [, , , , , , , , , , , ], titanium [, , , , , , , , , , , ], zinc [, , , , , , , , , , , , , , ], aluminum [, , , , , , , , , , ], lanthanides [, , ], bismuth [], or manganese [, , , , , , , , , , ], can significantly influence its magnetic properties. For example, substituting iron with cobalt can enhance coercivity [], while doping with zinc can reduce coercivity and enhance saturation magnetization, making it suitable for specific applications like radar absorbing materials (RAM) [, ].
Q7: What are the potential applications of barium hexaferrite in microwave technology?
A7: Barium hexaferrite's magnetic properties make it suitable for microwave absorption applications. It can be used in radar absorbing materials (RAM) [, , , , ] to minimize radar signatures of objects. Researchers are also exploring its use in other microwave devices, such as circulators, isolators, and filters [].
Q8: How does barium hexaferrite perform under different environmental conditions?
A8: Barium hexaferrite demonstrates good chemical stability and is resistant to oxidation and corrosion [, ], making it suitable for various applications. Its magnetic properties are generally stable over a wide temperature range, although they may be affected at very high temperatures [].
Q9: What are the material compatibility considerations for barium hexaferrite in different applications?
A9: Barium hexaferrite exhibits good compatibility with various polymers, such as epoxy [, , , , , , , , , , , , , , , , , , ], polyurethane [], and silicone rubber [], making it suitable for composite materials. When incorporating barium hexaferrite into specific applications, it's essential to consider potential chemical interactions or reactions with other materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


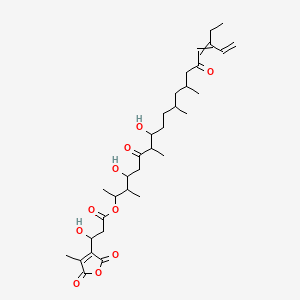
![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)


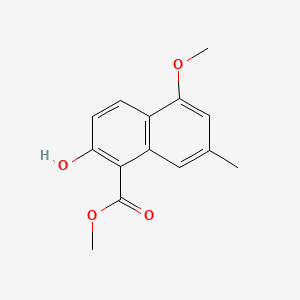

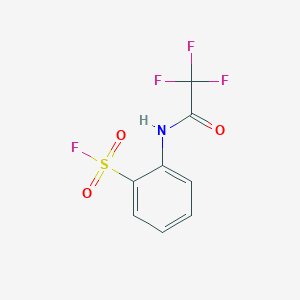

![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)
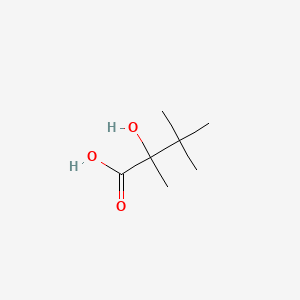

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)

